molecular formula C22H21ClN4O3S B11377572 5-chloro-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide

5-chloro-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide

Cat. No.: B11377572
M. Wt: 456.9 g/mol
InChI Key: UKVNYQUODPENBL-UHFFFAOYSA-N
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Description

5-chloro-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a chloro-substituted benzamide, a thiadiazole ring, and a pyrrolidinone moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide typically involves multi-step organic reactions. One common approach includes the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and appropriate carboxylic acids. The pyrrolidinone moiety can be introduced via condensation reactions with suitable ketones or aldehydes. The final step often involves coupling the synthesized intermediates with 5-chloro-2-methoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-chloro-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit kinases by binding to the ATP-binding site, preventing phosphorylation of downstream targets. This can disrupt signaling pathways, leading to cellular effects such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N’-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide: Known for its kinase inhibition properties.

    2-chloro-N-(2-ethylphenyl)-5-(methylthio)benzamide: Shares structural similarities and is used in similar research applications.

Uniqueness

5-chloro-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

Molecular Formula

C22H21ClN4O3S

Molecular Weight

456.9 g/mol

IUPAC Name

5-chloro-N-[5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C22H21ClN4O3S/c1-3-13-6-4-5-7-17(13)27-12-14(10-19(27)28)21-25-26-22(31-21)24-20(29)16-11-15(23)8-9-18(16)30-2/h4-9,11,14H,3,10,12H2,1-2H3,(H,24,26,29)

InChI Key

UKVNYQUODPENBL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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